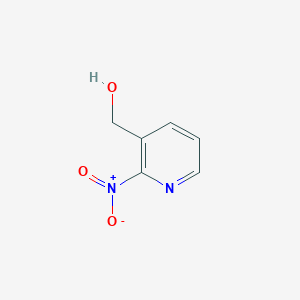
2-Amino-1H-pyrrole-3-carbonitrile
Übersicht
Beschreibung
2-Amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 2-position and a nitrile group at the 3-position
Wirkmechanismus
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a potential target for cancer therapies.
Mode of Action
For instance, some compounds have been observed to cause up-regulation of P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells . These changes can lead to cell cycle arrest and induce apoptotic cell death .
Biochemical Pathways
For example, up-regulation of the BAX gene can lead to an increase in BAX protein, a pro-apoptotic factor, thereby promoting apoptosis .
Result of Action
Similar compounds have been observed to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 . These changes can lead to cell cycle arrest at the G1/S phase and induce apoptotic cell death .
Biochemische Analyse
Biochemical Properties
2-Amino-1H-pyrrole-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. The compound also binds to proteins like albumin, affecting their function and stability. Additionally, this compound can interact with nucleic acids, influencing gene expression and DNA repair mechanisms .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspases and upregulating pro-apoptotic genes such as BAX and P53 . The compound also influences cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of enzymes like tyrosine kinases, leading to reduced phosphorylation of downstream targets . The compound also modulates gene expression by binding to transcription factors and altering their activity . Additionally, this compound can induce changes in chromatin structure, affecting the accessibility of DNA to transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters such as ABC transporters, which facilitate its uptake and efflux . The compound also binds to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions influence the bioavailability and efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific organelles such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and stability of this compound . These modifications help direct the compound to specific subcellular compartments, enhancing its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanoacetamide with α,β-unsaturated carbonyl compounds under basic conditions. The reaction proceeds through a Michael addition followed by cyclization and dehydration steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Conversion to 2-amino-1H-pyrrole-3-amine.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: 2-Amino-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
2-amino-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUICKROVJTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626258 | |
| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755753-61-8 | |
| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-1H-pyrrole-3-carbonitrile in the synthesis of 7-deazaadenines?
A1: this compound serves as a crucial starting material for synthesizing pyrrolo[2,3-d]pyrimidin-4-amines, which are 7-deazaadenine analogs []. The researchers utilized this compound to build the core structure of the desired 7-deazaadenine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4'-Bipiperidin]-4-ol dihydrochloride](/img/structure/B1322375.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)


![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)








![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)
